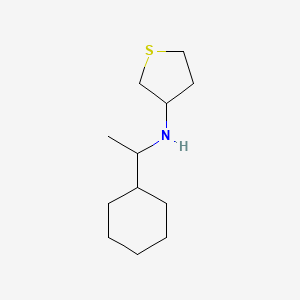
N-(1-cyclohexylethyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclohexylethyl)thiolan-3-amine: is an organic compound with the molecular formula C₁₂H₂₃NS and a molecular weight of 213.38 g/mol . This compound is characterized by the presence of a thiolane ring and a cyclohexylethyl group attached to an amine. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclohexylethyl)thiolan-3-amine typically involves the reaction of thiolane derivatives with cyclohexylethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclohexylethyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amine derivatives .
Scientific Research Applications
N-(1-cyclohexylethyl)thiolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyclohexylethyl)thiolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-cyclohexylethyl)thiolan-3-amine include:
Thiolan-3-amine: A simpler analog with a similar thiolane ring structure.
Cyclohexylethylamine: Lacks the thiolane ring but shares the cyclohexylethyl group.
Thioamides: Compounds with a sulfur atom replacing the oxygen in amides, exhibiting similar chemical properties.
Uniqueness
This compound is unique due to the combination of its thiolane ring and cyclohexylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H23NS |
|---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)thiolan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-10(11-5-3-2-4-6-11)13-12-7-8-14-9-12/h10-13H,2-9H2,1H3 |
InChI Key |
LLZIDZTURUCKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NC2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Isopropyl-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13333615.png)
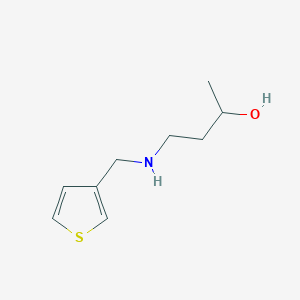

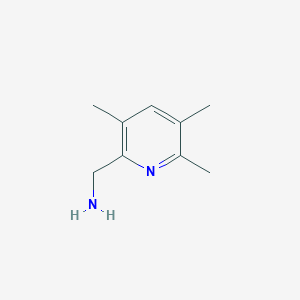
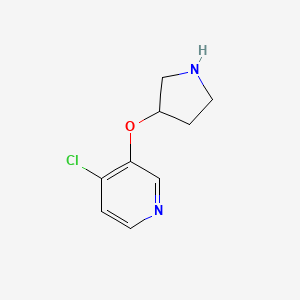
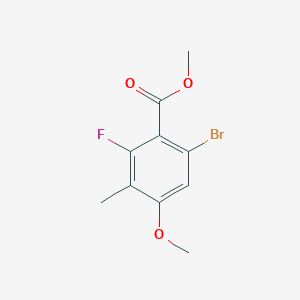

![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)




